Product packaging for 3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-ol(Cat. No.:CAS No. 912670-02-1)

3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-ol

Cat. No.: B3332652
CAS No.: 912670-02-1
M. Wt: 164.2 g/mol
InChI Key: KNDBEMPTKKKYOJ-UHFFFAOYSA-N
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Description

Chemical Profile 3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-ol (CAS 912670-02-1) is a high-purity dihydrobenzofuran derivative supplied for advanced research and development. This compound, with the molecular formula C 10 H 12 O 2 and a molecular weight of 164.20 g/mol, serves as a privileged scaffold in organic and medicinal chemistry . Research Applications and Value This compound is primarily valued as a crucial chemical intermediate in the synthesis of complex, biologically active molecules. Its specific structure, featuring a reactive hydroxyl group and a gem-dimethyl substituted dihydrofuran ring, makes it a versatile building block. A significant application documented in patent literature (WO2006110917A2) is its use as a key reactant in the preparation of spiro-oxindole derivatives . These resulting compounds have been investigated for their potential as therapeutic agents, specifically as sodium channel blockers, which may be useful in treating a range of sodium channel-mediated diseases or conditions . The scaffold is a member of the dihydrobenzofuran family, which is widely recognized in scientific literature for its presence in numerous natural products and synthetic compounds with a broad spectrum of biological properties . Handling and Usage This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) and adhere to standard laboratory safety protocols while handling this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O2 B3332652 3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-ol CAS No. 912670-02-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethyl-2H-1-benzofuran-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-10(2)6-12-9-5-7(11)3-4-8(9)10/h3-5,11H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDBEMPTKKKYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C1C=CC(=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912670-02-1
Record name 3,3-dimethyl-2,3-dihydro-1-benzofuran-6-ol
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Synthetic Methodologies for 3,3 Dimethyl 2,3 Dihydro 1 Benzofuran 6 Ol

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-ol, the primary disconnection points are the C-O and C-C bonds that form the dihydrofuran ring.

A logical retrosynthetic approach involves two key disconnections:

C(2)-O Bond Disconnection : The ether linkage is a common point for disconnection. amazonaws.com This bond is typically formed in the final cyclization step. This disconnection reveals a substituted phenolic precursor.

C(3)-C(3a) Bond Disconnection : This step breaks the dihydrofuran ring from the benzene (B151609) ring, leading back to a key intermediate: an ortho-alkenyl phenol (B47542).

This analysis identifies hydroquinone (B1673460) as a logical starting material for the benzene ring portion, providing the required hydroxyl group at the correct position (para to the eventual ether oxygen). The gem-dimethyl group and the remaining two carbons of the dihydrofuran ring can be introduced via an isoprenoid-type unit, such as a prenyl (3-methyl-2-butenyl) group .

Therefore, a key precursor for the synthesis is 2-prenylhydroquinone (2-(3-methyl-2-buten-1-yl)benzene-1,4-diol). The synthesis would then involve the cyclization of this precursor to form the target dihydrobenzofuran ring.

Classical Synthetic Approaches to the 2,3-dihydro-1-benzofuran Core

Traditional methods for constructing the 2,3-dihydro-1-benzofuran skeleton have been well-established and primarily rely on intramolecular cyclization reactions. rsc.org

The formation of the dihydrobenzofuran ring is the crucial step in the synthesis. For the target molecule, the most direct classical method is the acid-catalyzed intramolecular cyclization of an ortho-alkenyl phenol.

Starting with a key precursor like 2-prenylhydroquinone, treatment with an acid catalyst promotes an intramolecular hydroalkoxylation reaction. The phenolic hydroxyl group acts as a nucleophile, attacking the double bond of the adjacent prenyl group. This cyclization proceeds via a stable tertiary carbocation intermediate, which is then quenched to form the five-membered dihydrofuran ring with the characteristic 3,3-dimethyl substitution pattern.

Table 1: Representative Classical Cyclization Conditions

Precursor Reagent/Catalyst Conditions Product
o-Alkenyl Phenol Acid Catalyst (e.g., H₂SO₄, p-TsOH) Heat 2,3-Dihydrobenzofuran (B1216630)
o-Allylphenol Iodine, NaHCO₃ Dichloromethane, rt 2-(Iodomethyl)-2,3-dihydrobenzofuran

This table presents generalized classical methods applicable to the dihydrobenzofuran core.

Functional group interconversion (FGI) is a standard strategy in multi-step synthesis where one functional group is transformed into another to facilitate a particular reaction or to arrive at the final desired functionality. youtube.comimperial.ac.uk

In the synthesis of this compound, managing the phenolic hydroxyl groups is critical. There are two primary strategies involving FGI for the C-6 hydroxyl group:

Late-Stage Deprotection : The synthesis can be carried out using a hydroquinone derivative where one or both hydroxyl groups are protected, most commonly as methyl ethers (methoxy groups). For instance, starting with 4-methoxyphenol, a prenyl group can be introduced, followed by cyclization. The final step of the synthesis would then be the demethylation of the methoxy (B1213986) group at the C-6 position to reveal the free hydroxyl group. Reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr) are effective for this purpose.

Direct Use of Hydroquinone : A more direct route uses hydroquinone as the starting material. However, the presence of two free hydroxyl groups can sometimes lead to side reactions or issues with solubility. Careful control of reaction conditions is necessary to achieve selective alkylation at the ortho position to one of the hydroxyl groups before proceeding to the cyclization step.

Modern and Green Chemistry Synthetic Strategies

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods. scilit.com These include catalytic and stereoselective approaches.

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including 2,3-dihydrobenzofurans. nih.gov Catalysts based on palladium, copper, rhodium, and nickel offer powerful alternatives to classical methods, often proceeding under milder conditions with higher yields and functional group tolerance. nih.govthieme.de

Common catalytic strategies include:

Palladium-Catalyzed Reactions : Palladium catalysts are widely used for intramolecular C-O bond formation. For example, a suitably substituted o-halophenol can be coupled with an alkene intramolecularly (Heck reaction) to form the dihydrobenzofuran ring. nih.gov

Copper-Catalyzed Cyclization : Copper catalysts are effective for intramolecular cyclizations and can be a more cost-effective alternative to palladium. nih.gov

Rhodium-Catalyzed C-H Activation : Modern methods involving rhodium catalysts can activate a C-H bond on the aromatic ring and couple it with an adjacent alkenyl group, providing a highly atom-economical route to the dihydrobenzofuran core. nih.govorganic-chemistry.org

Table 2: Examples of Modern Catalytic Methods for Dihydrobenzofuran Synthesis

Reaction Type Catalyst System Key Features Ref.
Intramolecular C-H/N-H Annulation [RhCp*Cl₂]₂ Access to 2,3-dihydrobenzofurans from N-phenoxyacetamides and alkenes. nih.gov
Heck/Cacchi Reactions Pd₂(dba)₃·CHCl₃, N-Me-Xu₃ (ligand) Enantioselective synthesis of polycyclic dihydrobenzofurans. nih.gov
Intramolecular C-H Cycloaddition Iridium Catalyst Cycloaddition of a C-H bond to a C-C double bond. nih.gov

This table illustrates general modern catalytic strategies that could be adapted for the synthesis of substituted dihydrobenzofurans.

Stereoselective synthesis is concerned with controlling the three-dimensional arrangement of atoms in a molecule. This is particularly important when a molecule contains stereocenters (chiral centers), which can exist as different enantiomers or diastereomers.

The target molecule, This compound , does not possess any stereocenters. The carbon at the C-3 position is a quaternary carbon, but it is bonded to two identical methyl groups, making it achiral. Similarly, the C-2 carbon is bonded to two hydrogen atoms (a methylene (B1212753) group). As a result, the molecule is achiral and does not have enantiomers.

Therefore, the principles of stereoselective or enantioselective synthesis are not applicable to the preparation of this specific compound. However, for other dihydrobenzofuran derivatives that do possess chiral centers at the C-2 or C-3 positions, highly enantioselective methods have been developed. These often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the cyclization reaction, yielding optically active products. organic-chemistry.orgnih.gov

Flow Chemistry and Continuous Synthesis of this compound

The adaptation of the synthesis of this compound to a continuous flow process presents numerous advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, and greater consistency in product quality. A proposed flow chemistry setup would involve the continuous feeding of reactants into a heated microreactor or a packed-bed reactor containing a solid acid catalyst.

A key challenge in the synthesis is controlling the selective alkylation of hydroquinone to prevent the formation of undesired byproducts. researchgate.net The use of a flow reactor can aid in achieving higher selectivity. For instance, the liquid-phase oxidation of benzene to hydroquinone has been successfully demonstrated in a slug flow reactor, highlighting the potential of flow chemistry to improve the synthesis of key intermediates. scilit.com

Table 1: Proposed Parameters for Flow Synthesis of this compound

ParameterProposed Value/ConditionRationale
Reactor Type Packed-bed reactor with solid acid catalystFacilitates catalyst recovery and reuse, simplifies product purification.
Catalyst Amberlyst-15, Nafion, or other solid acid catalystsOffers high catalytic activity and stability under flow conditions.
Reactants Hydroquinone and 3,3-dimethylallyl alcohol (isoprenol)Common precursors for the target molecule.
Solvent Toluene or other non-polar aprotic solventTo dissolve reactants and facilitate reaction at elevated temperatures.
Temperature 80-120 °CTo overcome the activation energy barrier for alkylation and cyclization.
Flow Rate 0.1 - 1.0 mL/minTo be optimized to control residence time and maximize conversion and selectivity.
Pressure Atmospheric or slightly elevatedTo maintain the solvent in the liquid phase at the reaction temperature.

This proposed system would allow for precise control over reaction parameters, leading to a more efficient and scalable synthesis of the target compound.

Optimization of Reaction Conditions and Yields

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that require careful tuning include the choice of catalyst, solvent, temperature, and the molar ratio of reactants.

In batch synthesis, the alkylation of hydroquinone can be catalyzed by various acids. google.com For instance, the use of dilute sulfuric acid has been reported for the dialkylation of hydroquinone. google.com However, achieving selective mono-alkylation at the desired position followed by cyclization is a significant challenge. The development of novel transition metal-catalyzed approaches for the synthesis of dihydrobenzofuran nuclei offers alternative strategies that could be optimized. nih.gov

Table 2: Factors Influencing Yield in the Synthesis of this compound

FactorEffect on Yield and SelectivityOptimization Strategy
Catalyst Acidity Stronger acids can lead to higher conversion but may also promote side reactions and polymerization.Screening of various solid and liquid acid catalysts with different acid strengths.
Reaction Temperature Higher temperatures generally increase the reaction rate but can also lead to decomposition of reactants or products.Optimization of the temperature profile in a flow reactor to find the optimal balance between reaction rate and selectivity.
Reactant Molar Ratio The ratio of hydroquinone to the isoprene (B109036) derivative influences the extent of mono- vs. di-alkylation.Precise control of stoichiometry using syringe pumps in a continuous flow setup.
Residence Time (in flow synthesis) Determines the extent of reaction.Fine-tuning of the flow rate and reactor volume to achieve maximum conversion to the desired product.
Solvent The polarity and boiling point of the solvent can affect reactant solubility and reaction kinetics.Screening of a range of solvents to identify the one that provides the best balance of solubility and reactivity.

By systematically investigating these parameters, it is possible to develop a robust and high-yielding process for the synthesis of this compound. The transition from batch to continuous flow manufacturing offers a promising avenue for achieving this goal with greater efficiency and control.

Chemical Reactivity and Derivatization of 3,3 Dimethyl 2,3 Dihydro 1 Benzofuran 6 Ol

Electrophilic Aromatic Substitution Reactions on the Benzofuran-6-ol Core

The aromatic ring of 3,3-dimethyl-2,3-dihydro-1-benzofuran-6-ol is activated towards electrophilic aromatic substitution. The C-6 hydroxyl group is a powerful activating group and is ortho-, para-directing. The positions ortho to the hydroxyl group are C-5 and C-7, while the para position is C-4. Consequently, electrophiles will preferentially add to these positions. Steric hindrance from the adjacent fused dihydrofuran ring at C-7 may favor substitution at the C-5 position.

Common electrophilic substitution reactions such as nitration and sulfonation are readily achievable on phenolic compounds. nih.gov For instance, nitration can be performed using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring. smolecule.com While specific studies on the nitration of the 6-ol isomer are not detailed, the reaction is expected to yield a mixture of 5-nitro and 7-nitro derivatives.

Similarly, formylation, a type of Friedel-Crafts reaction, can be carried out under standard conditions on related dihydrobenzofuran structures, suggesting its applicability to this molecule. google.com The introduction of a formyl group would also be directed to the positions activated by the hydroxyl group.

Reactions Involving the Hydroxyl Group (C-6)

The phenolic hydroxyl group at the C-6 position is a primary site for derivatization, allowing for the synthesis of a wide array of ethers and esters.

Alkylation of the C-6 hydroxyl group provides access to various ether derivatives. A standard method for this transformation is the Williamson ether synthesis, which involves deprotonation of the phenol (B47542) with a base (e.g., sodium hydride, potassium carbonate) followed by reaction with an alkyl halide. This general approach is used for synthesizing alkoxy derivatives of related benzofuran (B130515) structures. For example, reacting the phenol with allyl halides under basic conditions is a known method to produce the corresponding allyl ethers. google.com

Acylation of the hydroxyl group to form esters is typically achieved by reacting the phenol with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine). The reverse reaction, the hydrolysis of an acetoxy group to a hydroxyl group, is a key step in the synthesis of the related 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol, confirming the viability of this chemistry. google.com

The formation of ethers and esters from the C-6 hydroxyl group is a foundational strategy for modifying the compound's properties. The synthesis of ether-linked derivatives of the isomeric 2,2-dimethyl-2,3-dihydro-7-benzo[b]furanol has been accomplished by reaction with chloroacetic acid and sodium hydrate, followed by further functionalization. nih.gov This demonstrates a practical application of ether formation on this molecular scaffold.

Esterification can also be achieved under various conditions, including using an alcohol in the presence of an activating agent like a carbodiimide (B86325) or reacting with an alkyl halide under basic conditions. google.com These reactions are fundamental in medicinal chemistry for creating prodrugs or altering the pharmacokinetic profile of a molecule.

The following table summarizes common reagents used for these transformations.

Reaction TypeReagent(s)Product Type
Alkylation Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃)Alkyl Ether
Allyl bromide, Base (e.g., NaOH)Allyl Ether
Chloroacetic acid, Base (e.g., NaH)Carboxymethyl Ether
Acylation Acetyl chloride, Base (e.g., Pyridine)Acetate (B1210297) Ester
Acetic anhydride, Catalyst (e.g., H₂SO₄)Acetate Ester
Benzoyl chloride, Base (e.g., Triethylamine)Benzoate Ester

Modifications at the Benzofuran Ring System

The dihydrobenzofuran ring itself can undergo several chemical transformations, including ring-opening, re-cyclization, oxidation, and reduction.

The dihydrofuran ring, while generally stable, can be opened under specific conditions. Lewis acid-catalyzed ring-opening has been demonstrated for related dihydrofuran acetals, suggesting that acidic conditions could potentially cleave the ether linkage in the subject molecule. mdpi.com In some instances, rearrangements of related heterocyclic systems like coumarins can proceed through ring-opening followed by a different re-cyclization to yield a benzofuran carboxylic acid structure, particularly in alkaline media. nih.gov Furthermore, the oxidation of substituted benzofurans with reagents like m-CPBA can lead to reactive epoxides that subsequently afford ring-opened products such as keto esters. mdpi.com

The dihydrobenzofuran moiety can be subjected to oxidation. A common transformation is the dehydrogenation of the dihydrofuran ring to yield the corresponding fully aromatic benzofuran. This aromatization can often be achieved with various oxidizing agents. For instance, the oxidation of a 1-(2-hydroxyphenyl)ethane derivative with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can produce a mixture of the dihydrobenzofuran and the fully aromatized benzofuran.

Furthermore, biomimetic oxidation of the benzofuran ring system using catalysts like manganese porphyrins with hydrogen peroxide can lead to the formation of epoxides at the 2,3-position. mdpi.com These epoxides are versatile intermediates that can undergo further reactions. mdpi.com The phenolic ring itself can also be oxidized; under certain conditions, hydroquinone (B1673460) derivatives can be oxidized to the corresponding quinones. nih.gov

Reduction of the already saturated dihydrofuran ring is not a typical reaction pathway. However, the aromatic benzene (B151609) ring could be reduced under forcing conditions, such as high-pressure hydrogenation with specific catalysts, though this is less common for this class of compounds.

Palladium-Catalyzed Cross-Coupling Reactions of this compound Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules from simpler precursors. For the this compound scaffold, these reactions typically require prior activation of the molecule, as the hydroxyl group itself is not a suitable coupling partner. This is commonly achieved by converting the phenolic hydroxyl group into a triflate (trifluoromethanesulfonate) or by introducing a halide at a specific position on the aromatic ring. These derivatives then serve as electrophilic partners in various coupling reactions.

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide or triflate, is a widely used method for creating biaryl structures. mit.edu Derivatives of this compound, such as the corresponding 6-triflate or a boronic ester, are viable substrates for these transformations. For instance, the boronate ester derivative, 2-(3,3-dimethyl-2,3-dihydro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a key intermediate that can be coupled with various aryl or heteroaryl halides. uni.lu The general conditions for such reactions often involve a palladium catalyst like Pd(OAc)₂, a phosphine (B1218219) ligand, and a base. nih.govresearchgate.net

The Heck reaction, another cornerstone of palladium catalysis, involves the coupling of an unsaturated halide or triflate with an alkene. organic-chemistry.org An intramolecular Heck reaction is a common strategy for synthesizing dihydrobenzofuran rings themselves. researchgate.netresearchgate.net For pre-formed derivatives of this compound, such as a 6-triflate, intermolecular Heck reactions can be employed to introduce alkenyl groups at the 6-position.

Other palladium-catalyzed reactions, such as Stille, Sonogashira, and Buchwald-Hartwig aminations, can also be applied to functionalized derivatives. The conversion of the phenolic -OH to a triflate group creates a versatile electrophilic handle for these coupling reactions, allowing for the introduction of a wide array of substituents at the 6-position of the benzofuran core. researchgate.net The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions. nih.gov

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Benzofuran Scaffolds This table illustrates typical conditions for cross-coupling reactions applicable to derivatives of this compound, based on data from similar structures.

Reaction TypeSubstrateCoupling PartnerCatalyst System (Pd source / Ligand)BaseSolventYieldReference
Suzuki Coupling2-(4-Bromophenyl)benzofuran4-Methoxyphenylboronic acidPd(II) complexK₂CO₃EtOH/H₂O91% mdpi.com
Suzuki CouplingAryl ChlorideBenzofuran-2-yltrifluoroboratePd(OAc)₂ / RuPhosK₃PO₄THF/H₂O92% nih.gov
Heck-MatsudaAniline derivative (forms arenediazonium salt in situ)(Intramolecular alkene)Pd(OAc)₂ / N,N-ligand(Not specified)MeOHup to 78% researchgate.net
Tsuji-Trost TypeBenzofuran-2-ylmethyl acetateMorpholine (N-nucleophile)Pd₂(dba)₃ / dppfK₂CO₃MeCN94% nih.gov
CyanationAryl TriflateNaOCNPd₂(dba)₃ / L1(Not specified)TolueneGood to Excellent mit.edu
L1 refers to a specific biaryl phosphine ligand described in the source.

Chemo- and Regioselectivity in this compound Transformations

Chemo- and regioselectivity are critical considerations in the chemical transformations of this compound, which possesses multiple reactive sites. The primary sites for electrophilic aromatic substitution are the C5 and C7 positions on the benzene ring, ortho and para to the powerful activating hydroxyl group.

The outcome of an electrophilic substitution reaction is governed by the combined directing effects of the substituents on the aromatic ring:

6-OH group: As a strong activating group, the hydroxyl substituent directs incoming electrophiles to the ortho (C5 and C7) positions.

Alkoxy ether (part of the dihydrofuran ring): The oxygen atom of the furan (B31954) ring is also an activating, ortho-para director. It directs towards the C7 position (ortho) and the C5 position (para).

Alkyl substituents (at C3): The gem-dimethyl group and the alkyl nature of the dihydrofuran ring provide a weak activating effect on the benzene ring.

The directing effects of the hydroxyl and the ether oxygen reinforce each other, strongly activating the C5 and C7 positions for electrophilic attack. In the absence of significant steric hindrance, a mixture of C5 and C7 substituted products would be expected. However, the C7 position is sterically hindered by the adjacent dihydrofuran ring, particularly the gem-dimethyl group at C3. Therefore, electrophilic attack is generally favored at the less sterically encumbered C5 position.

In contrast, electrophilic attack on the furan ring of a simple benzofuran typically occurs at the C2 or C3 position. stackexchange.com For this compound, the C2 and C3 positions are saturated and substituted, rendering them unreactive towards typical electrophilic aromatic substitution.

Chemoselectivity becomes important when multiple functional groups could react. For example, in reactions involving strong bases, deprotonation will preferentially occur at the phenolic hydroxyl group. In reactions with acylating or alkylating agents, O-acylation/alkylation at the hydroxyl group will compete with C-acylation/alkylation (Friedel-Crafts type reactions) on the activated aromatic ring. The choice of reagents and reaction conditions (e.g., solvent, temperature, Lewis acid) can be tuned to favor one outcome over the other.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound This table outlines the expected major product based on the analysis of electronic and steric effects.

ReactionElectrophile (E⁺)Predicted Major ProductRationale
NitrationNO₂⁺5-Nitro-3,3-dimethyl-2,3-dihydro-1-benzofuran-6-olThe hydroxyl group strongly directs ortho/para. The C5 position is electronically activated and less sterically hindered than the C7 position.
Halogenation (e.g., Bromination)Br⁺5-Bromo-3,3-dimethyl-2,3-dihydro-1-benzofuran-6-olSimilar to nitration, substitution is directed to the activated and accessible C5 position.
Friedel-Crafts AcylationR-C=O⁺5-Acyl-3,3-dimethyl-2,3-dihydro-1-benzofuran-6-olThe reaction is directed to the most nucleophilic and accessible position on the activated ring, which is C5. O-acylation is a potential competing reaction.
SulfonationSO₃This compound-5-sulfonic acidSubstitution occurs at the C5 position. The reaction is often reversible.

Table of Mentioned Compounds

Compound Name
This compound
2-(3,3-dimethyl-2,3-dihydro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2-(4-Bromophenyl)benzofuran
4-Methoxyphenylboronic acid
Benzofuran-2-yltrifluoroborate
Benzofuran-2-ylmethyl acetate
Morpholine
5-Nitro-3,3-dimethyl-2,3-dihydro-1-benzofuran-6-ol
5-Bromo-3,3-dimethyl-2,3-dihydro-1-benzofuran-6-ol
5-Acyl-3,3-dimethyl-2,3-dihydro-1-benzofuran-6-ol
This compound-5-sulfonic acid
Palladium(II) acetate (Pd(OAc)₂)
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
Potassium carbonate (K₂CO₃)
Potassium phosphate (B84403) (K₃PO₄)
Sodium cyanate (B1221674) (NaOCN)
Ethanol (EtOH)
Tetrahydrofuran (THF)
Methanol (MeOH)
Acetonitrile (MeCN)

Computational Chemistry and Theoretical Studies on 3,3 Dimethyl 2,3 Dihydro 1 Benzofuran 6 Ol

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to its chemical properties and reactivity. Computational methods, particularly Density Functional Theory (DFT), are widely used to model the electronic distribution and molecular orbitals of benzofuran (B130515) derivatives. researchgate.netresearchgate.net Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding chemical reactivity and electronic transitions. nih.gov

The HOMO represents the ability of a molecule to donate an electron, and its energy level is related to the ionization potential. The LUMO, conversely, indicates the ability to accept an electron, and its energy is related to the electron affinity. rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more easily polarizable and has higher chemical reactivity. nih.gov

In studies of benzofuran derivatives, DFT calculations (such as with the B3LYP functional and 6-311++G(d,p) basis set) show that the electron density in the HOMO and LUMO is typically delocalized over the benzofuran and any associated phenyl rings. rsc.org For 3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-ol, the HOMO would likely be concentrated on the electron-rich phenol (B47542) ring system, particularly the hydroxyl group, while the LUMO would be distributed across the aromatic system. The precise energy values determine the molecule's susceptibility to electrophilic and nucleophilic attack.

Below is a table illustrating typical frontier orbital energy values calculated for benzofuran-related structures.

ParameterDescriptionTypical Calculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-5.5 to -6.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.0
ΔE GapHOMO-LUMO Energy Gap (ELUMO - EHOMO)3.5 to 5.5

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For this compound, the dihydrofuran ring is not planar, which gives rise to different possible conformations. The gem-dimethyl group at the C3 position restricts some flexibility, but puckering of the five-membered dihydrofuran ring still allows for various low-energy shapes.

Computational methods are used to explore the potential energy surface of the molecule to identify stable conformers (local minima) and the transition states that connect them. This is often done by systematically rotating specific bonds (dihedral angles) and calculating the resulting energy at each step. The results are visualized as a conformational energy landscape, which maps the energy of the molecule as a function of its geometry. Studies on related 2,3-dihydrobenzofurans confirm that the fused ring system has distinct low-energy conformations that can influence how the molecule interacts with its environment. nih.gov Identifying the global minimum energy conformation is essential, as it represents the most probable structure of the molecule under normal conditions and is the starting point for further simulations like molecular docking.

Quantum Chemical Calculations of Reactivity Descriptors

Quantum chemical calculations allow for the determination of various global and local reactivity descriptors, which provide a quantitative measure of a molecule's reactivity. nih.gov These descriptors are derived from the electronic structure, often using energies of the frontier molecular orbitals (HOMO and LUMO) within the framework of Density Functional Theory (DFT). rsc.org

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η). Soft molecules are more reactive.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is calculated as ω = μ² / 2η, where μ is the chemical potential (μ ≈ -χ). rsc.org

These descriptors are invaluable for predicting how a molecule will behave in a chemical reaction. For instance, local reactivity descriptors like Fukui functions can be calculated to predict which specific atoms within the this compound molecule are most susceptible to electrophilic, nucleophilic, or radical attack. nih.gov

The following table summarizes these descriptors and their significance.

DescriptorFormulaSignificance
Ionization PotentialI ≈ -EHOMOEnergy needed to remove an electron
Electron AffinityA ≈ -ELUMOEnergy released when gaining an electron
Electronegativityχ = (I + A) / 2Electron-attracting tendency
Chemical Hardnessη = (I - A) / 2Resistance to deformation of electron cloud
Electrophilicity Indexω = μ² / 2ηCapacity to accept electrons

Molecular Dynamics Simulations of this compound and its Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. An MD simulation provides a detailed view of the dynamic behavior of a system, offering insights into conformational changes, stability, and intermolecular interactions. mdpi.com

For this compound, an MD simulation could be used to study its behavior in a solvent (like water or a lipid environment) or its interaction with a biological macromolecule, such as a protein. mdpi.comresearchgate.net The simulation begins with a starting structure, often obtained from docking or experimental data, and calculates the forces between atoms using a force field (e.g., AMBER, GROMOS). It then solves Newton's equations of motion to simulate the trajectory of the atoms over a set period, typically nanoseconds to microseconds. mdpi.com

When studying the interaction with a protein, MD simulations are crucial for assessing the stability of the ligand-receptor complex predicted by molecular docking. nih.gov Key parameters analyzed from the simulation trajectory include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position, indicating the stability of the complex.

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual residues or atoms, highlighting flexible regions of the protein or ligand.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and the receptor over time.

Such simulations can reveal whether this compound remains stably bound in a protein's active site or if it undergoes significant conformational changes.

In Silico Prediction of Biological Activity Mechanisms (e.g., ligand binding, enzyme inhibition)

In silico methods are instrumental in predicting the biological activity of molecules and elucidating their potential mechanisms of action before undertaking costly and time-consuming laboratory experiments. The primary techniques used for this purpose are molecular docking and pharmacophore modeling.

Molecular Docking is a computational procedure that predicts the preferred orientation of one molecule (a ligand, such as this compound) to a second molecule (a receptor, typically a protein or enzyme) when they bind to form a stable complex. mdpi.com The process involves:

Obtaining the 3D structures of the ligand and the receptor.

Sampling a large number of possible orientations of the ligand within the receptor's binding site.

Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each orientation.

The results can predict whether the molecule can bind to a specific biological target and identify key interactions (like hydrogen bonds, hydrophobic interactions, or pi-stacking) that stabilize the complex. This information is vital for understanding mechanisms like enzyme inhibition, where a molecule blocks the enzyme's active site. juniperpublishers.com Studies on other benzofuran derivatives have successfully used docking to predict their binding modes as inhibitors of targets like SIRT2 and PDE1B. mdpi.comnih.gov

Pharmacophore Modeling identifies the essential 3D arrangement of steric and electronic features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific target receptor. A model can be generated from a set of known active ligands or from the receptor's binding site. This model can then be used to screen large databases for other molecules that fit the required features, including novel derivatives of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives (non-clinical)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The fundamental principle is that the structural properties of a molecule, such as its shape, size, and electronic parameters, determine its activity.

A QSAR study on derivatives of this compound would involve the following steps:

Data Set Collection: A series of derivatives with experimentally measured biological activity (e.g., antioxidant IC50 values) is gathered. researchgate.net

Descriptor Calculation: For each molecule in the series, a large number of numerical parameters, known as molecular descriptors, are calculated. These can be constitutional, topological, geometric, or quantum-chemical in nature. researchgate.net

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Artificial Neural Networks, Support Vector Machines), are used to build a model that correlates a subset of the most relevant descriptors with the observed biological activity. researchgate.net

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. nih.gov

QSAR models for benzofuran and dihydrobenzofuran derivatives have been successfully developed to predict activities like antioxidant and antileishmanial potential. researchgate.netnih.gov These models help identify which structural features are most important for a given activity, thereby guiding the design of new, more potent derivatives before their synthesis.

The table below lists some common molecular descriptors used in QSAR studies of benzofuran derivatives. researchgate.net

Descriptor TypeExample Descriptors
ElectronicHighest Occupied Molecular Orbital energy (HOMO), Lowest Unoccupied Molecular Orbital energy (LUMO), Dipole Moment
Steric / GeometricMolar Weight, Molecular Volume, Surface Area
LipophilicLogP (octanol-water partition coefficient)
ThermodynamicHydration Energy

Advanced Spectroscopic and Analytical Research Methodologies for 3,3 Dimethyl 2,3 Dihydro 1 Benzofuran 6 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-ol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each type of proton in the molecule. The aromatic protons on the benzene (B151609) ring would typically appear as a complex multiplet pattern in the downfield region (around 6.5-7.5 ppm). The methylene (B1212753) protons of the dihydrofuran ring would likely resonate as a singlet or a multiplet in the range of 4.0-4.5 ppm. The two methyl groups at the C3 position are expected to produce a sharp singlet further upfield, typically around 1.2-1.5 ppm. The hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals would be expected for each carbon atom. The aromatic carbons would resonate in the downfield region (110-160 ppm), with the carbon attached to the hydroxyl group and the ether oxygen appearing at the lower end of this range. The quaternary carbon of the dihydrofuran ring would also be in this region. The methylene carbon of the dihydrofuran ring would appear in the midfield region (around 70-80 ppm), while the carbon atom bearing the two methyl groups would be found further upfield. The methyl carbons would exhibit a characteristic signal in the upfield region (20-30 ppm).

2D NMR Techniques: For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed. COSY reveals proton-proton couplings, helping to establish the connectivity of protons within the aromatic and dihydrofuran rings. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations, which is crucial for identifying quaternary carbons and piecing together the molecular fragments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.5 - 7.5110 - 130
Aromatic C-O-150 - 160
Aromatic C-C-120 - 140
O-CH₂4.0 - 4.570 - 80
C(CH₃)₂-40 - 50
CH₃1.2 - 1.520 - 30
OHVariable-

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Metabolite Identification (in research)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its ions.

Fragmentation Pathway Analysis: In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its exact molecular weight. Under electron ionization (EI), the molecular ion is expected to undergo fragmentation through several characteristic pathways. A common fragmentation would be the loss of a methyl group (CH₃•) to form a stable carbocation, resulting in a prominent peak at [M-15]⁺. Another likely fragmentation pathway involves the cleavage of the dihydrofuran ring. For instance, a retro-Diels-Alder type reaction could lead to the loss of a neutral molecule, such as isobutylene, from the molecular ion. The fragmentation of related benzofuran (B130515) neolignans often involves losses of small molecules like methanol and carbon monoxide, which could also be considered as potential fragmentation pathways for this compound after initial rearrangements semanticscholar.org.

Table 2: Plausible Mass Spectrometry Fragments for this compound
m/zProposed Fragment
M⁺Molecular Ion
M-15[M - CH₃]⁺
M-29[M - C₂H₅]⁺
M-43[M - C₃H₇]⁺
M-56[M - C₄H₈]⁺ (retro-Diels-Alder)

Metabolite Identification (in research): In research settings, particularly in drug metabolism studies, mass spectrometry coupled with liquid chromatography (LC-MS) is employed to identify metabolites. While specific metabolic studies on this compound are not extensively documented, the metabolism of related benzofuran and dihydrobenzofuran compounds has been investigated. Common metabolic transformations for such compounds include hydroxylation of the aromatic ring, O-demethylation (if methoxy (B1213986) groups are present), and opening of the furan (B31954) or dihydrofuran ring nih.govnp-mrd.org. These metabolic products would be identified by their characteristic mass shifts from the parent compound in the mass spectrum. For example, hydroxylation would result in a mass increase of 16 amu. The fragmentation patterns of these metabolites would also be analyzed to determine the position of the metabolic modification.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light in Raman spectroscopy corresponds to specific bond vibrations, making these techniques excellent for identifying functional groups.

IR Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and methylene groups would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would give rise to one or more sharp bands in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the ether and phenol (B47542) groups would be visible in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The IR spectrum of the parent compound, 2,3-dihydrobenzofuran (B1216630), shows characteristic bands for the aromatic and ether functionalities, which would also be present in the spectrum of its substituted derivative nist.govmdpi.com.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations, particularly the ring breathing mode, often give a strong signal in the Raman spectrum. The C-H and C-C stretching vibrations of the alkyl substituents would also be Raman active. While IR spectroscopy is more sensitive to polar bonds and asymmetric vibrations, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations ksu.edu.saedinst.com.

Table 3: Expected IR and Raman Vibrational Frequencies for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
O-H stretch (phenol)3200 - 3600 (broad)IR
Aromatic C-H stretch> 3000IR, Raman
Aliphatic C-H stretch< 3000IR, Raman
Aromatic C=C stretch1450 - 1600IR, Raman
C-O stretch (ether, phenol)1000 - 1300IR, Raman

X-ray Crystallography for Solid-State Structure Determination

While the crystal structure of this compound has not been reported in the Cambridge Structural Database, the crystal structure of the closely related compound, 3,3-Dimethyl-2-benzofuran-1(3H)-one , has been determined nih.govresearchgate.net. This related structure provides insight into the general geometric features that might be expected for the target molecule. In the crystal structure of 3,3-Dimethyl-2-benzofuran-1(3H)-one, the benzofuran ring system is essentially planar. The molecules are linked by C-H···O hydrogen bonds, forming zigzag chains. Weak π-π stacking interactions are also observed between the benzene rings nih.gov. For this compound, the presence of the hydroxyl group would likely lead to the formation of strong O-H···O hydrogen bonds, which would be a dominant feature of its crystal packing.

Table 4: Crystallographic Data for the Related Compound 3,3-Dimethyl-2-benzofuran-1(3H)-one nih.gov
ParameterValue
Chemical FormulaC₁₀H₁₀O₂
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)14.3537 (9)
b (Å)7.0069 (5)
c (Å)8.2605 (5)
V (ų)830.80 (9)
Z4

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC-MS for research)

Chromatographic techniques are essential for the separation, purification, and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable in a research context.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis and purification of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method would typically be employed, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile or methanol). The retention time of the compound would be characteristic under specific chromatographic conditions. By creating a calibration curve with standards of known concentration, HPLC with a UV detector can be used for quantitative analysis and to determine the purity of a sample. For preparative applications, the separated compound can be collected for further studies.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful combination of two analytical techniques. Gas chromatography separates volatile compounds in a mixture, and mass spectrometry provides structural information for each separated component. For the analysis of this compound, the compound would likely need to be derivatized, for example, by silylating the hydroxyl group, to increase its volatility and thermal stability. The derivatized compound would then be separated on a GC column and detected by the mass spectrometer. GC-MS is highly sensitive and can be used for the identification and quantification of the compound in complex matrices, as well as for assessing its purity by detecting any volatile impurities nih.govrjlm.ro.

Potential Applications of 3,3 Dimethyl 2,3 Dihydro 1 Benzofuran 6 Ol and Its Derivatives

Role in Natural Product Synthesis and Analog Development

The benzofuran (B130515) ring system is a fundamental structural motif found in numerous natural products isolated from plants, fungi, and bacteria. rsc.org These naturally occurring compounds are often investigated for their potent biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. rsc.orgnih.gov The synthesis of these complex molecules and their analogs is a significant area of research.

Derivatives of the 2,3-dihydrobenzofuran (B1216630) core are crucial for this work. For instance, a concise strategy for the synthesis of several benzofuran-based natural products, such as ailanthoidol (B1236983) and egonol, involves a palladium-catalyzed domino cyclization process to generate the core benzofuran structure, which is then modified to achieve the final natural product targets. researchgate.net

Furthermore, the development of synthetic analogs based on the benzofuran scaffold is a key strategy in medicinal chemistry. By creating derivatives, such as the 3-aminobenzofuran subclass, researchers can explore structure-activity relationships to develop novel therapeutic agents. nih.gov For example, studies on 3,3-disubstituted-3H-benzofuran-2-one derivatives have demonstrated their antioxidant properties and potential for neuroprotection in cellular models, highlighting how modification of the core structure can lead to compounds with specific beneficial effects. mdpi.com

Application as Chemical Probes in Biological Systems

Chemical probes are small molecules designed to study and manipulate biological systems by selectively interacting with a specific target, such as a protein or a reactive species. nih.govnih.gov Fluorescent probes, a major class of these tools, are engineered to produce a detectable change in their light emission upon binding or reacting with their target. nih.govmdpi.com This allows for real-time visualization of biological processes within living cells. mdpi.com

The benzofuran scaffold, while not a classic fluorophore itself, can be incorporated into more complex probe structures. The inherent reactivity and electronic properties of the benzofuran ring can be tailored through synthetic modification. For example, derivatives of the benzofuran family have been developed as antioxidants capable of reducing intracellular reactive oxygen species (ROS). mdpi.com This principle could be extended to design "turn-on" fluorescent probes where the interaction with a specific analyte, like an ROS, triggers a chemical reaction that releases a fluorophore, leading to a measurable signal. nih.gov Given the diverse reactivity of the benzofuran core, derivatives of 3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-ol could serve as a foundational structure for developing novel probes for various biological targets.

Potential in Material Science and Polymer Chemistry

The benzofuran core is recognized as a multifunctional nucleus with applications beyond biology and medicine. rsc.org In the field of material science, molecules with conjugated π-systems are highly sought after for their electronic and optical properties. The aromatic nature of the benzofuran ring system makes it a suitable building block for organic electronic materials.

Specifically, certain benzofuran derivatives have been investigated for their use in organic transistors. rsc.org The ability to synthetically modify the core structure of compounds like this compound allows for the fine-tuning of these electronic properties. This opens up possibilities for creating novel polymers and organic materials with tailored conductivity, light-emitting capabilities, or other desirable physical characteristics for use in advanced electronic devices. Commercial suppliers categorize the parent compound as relevant to material science, indicating its role as a building block in this field. bldpharm.com

Development of Agrochemicals (e.g., herbicides, pesticides)

The development of effective and safe agrochemicals is crucial for modern agriculture. The benzofuran scaffold has proven to be a valuable template in this area. researchgate.net Many commercial pesticides and herbicides are based on heterocyclic chemistry, and the benzofuran ring system is a recurring motif.

Research has shown that derivatives of structurally similar isomers, such as 2,2-dimethyl-2,3-dihydro-7-benzofuranol, are important intermediates in the production of pesticides. researchgate.net These compounds serve as starting materials for the synthesis of more complex molecules with desired herbicidal or insecticidal activity. The this compound framework can be similarly utilized to generate libraries of novel compounds for screening as potential agrochemicals. researchgate.netgoogle.com By modifying the substituents on the benzofuran ring, chemists can optimize for potency against specific pests or weeds while aiming for favorable environmental profiles.

Use as Intermediates in Organic Synthesis

One of the most significant applications of this compound and its relatives is their role as versatile intermediates in organic synthesis. bldpharm.com These compounds serve as valuable building blocks for constructing more complex, often biologically active, molecules. researchgate.nettargetmol.com

Several examples highlight the utility of this structural class as synthetic intermediates:

Melitracenium Chloride: The related compound 3,3-Dimethylisobenzofuran-1(3H)-one is a known intermediate in the synthesis of melitracenium chloride, a tricyclic antidepressant. nih.govresearchgate.net

Analgesic Agents: 3-Ethoxycarbonyl benzofuran, another derivative, is a key starting material for the synthesis of the analgesic agent BRL-37959. orgsyn.org The synthesis involves the reduction of the furan (B31954) ring to the dihydrobenzofuran structure followed by further modifications. orgsyn.org

Complex Heterocycles: The 2,3-dihydrobenzofuran core is used to construct elaborate polycyclic frameworks through reactions like dearomative (3+2) cycloadditions, demonstrating its utility in advanced synthetic chemistry. nih.gov

The availability of these compounds as chemical building blocks facilitates the efficient synthesis of a wide range of target molecules for pharmaceutical, agrochemical, and material science research. bldpharm.comresearchgate.net

Table of Applications

Application AreaSpecific UseRelevant Compounds/DerivativesKey Findings
Natural Product Synthesis Scaffold for total synthesis and analog development.Ailanthoidol, Egonol, 3-Aminobenzofurans.The benzofuran core is central to many biologically active natural products; analogs are developed to create novel therapeutic agents. nih.govresearchgate.net
Chemical Probes Potential backbone for fluorescent probes.Antioxidant benzofuran-2-ones.Derivatives can be designed to react with biological analytes like ROS, offering a basis for probe development. mdpi.comnih.gov
Material Science Building block for organic electronic materials.Benzofuran-based polymers.The conjugated system of the benzofuran ring is suitable for applications like organic transistors. rsc.org
Agrochemicals Intermediate for pesticide and herbicide synthesis.2,2-dimethyl-2,3-dihydro-7-benzofuranol derivatives.The scaffold is a proven starting point for creating new agrochemically active molecules. researchgate.net
Organic Synthesis Versatile intermediate for complex molecules.3,3-Dimethylisobenzofuran-1(3H)-one, 3-Ethoxycarbonyl benzofuran.Used as a key building block for pharmaceuticals like antidepressants (Melitracenium) and analgesics (BRL-37959). nih.govorgsyn.org

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The synthesis of 2,3-dihydrobenzofurans, including 3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-ol, is a topic of ongoing research. cnr.itresearchgate.net Current synthetic strategies often involve multi-step processes that may lack efficiency or employ harsh reagents. Future research must prioritize the development of more sustainable and economically viable synthetic methods.

Key challenges and future research goals include:

Green Chemistry Approaches: The development of synthetic routes that utilize environmentally benign solvents, reduce energy consumption, and minimize waste generation is crucial. This includes exploring visible-light-mediated reactions, which have shown promise for the synthesis of related dihydrobenzofuran structures. researchgate.net

Catalytic Systems: Investigating novel catalytic systems, such as those based on earth-abundant metals or organocatalysts, could lead to more efficient and selective syntheses. Phosphorus(III)-mediated [4+1]-cycloadditions, for example, have been used to create dihydrobenzofurans with a quaternary center, a structural feature of the target molecule. cnr.it

Synthetic ChallengePotential Future ApproachDesired Outcome
Multi-step proceduresDevelopment of one-pot tandem reactionsIncreased overall yield, reduced waste
Use of harsh reagentsApplication of green chemistry principlesEnvironmentally friendly and safer processes
Low efficiency/yieldsExploration of novel catalytic systemsHigher efficiency and selectivity
Limited scalabilityOptimization of reaction conditions for scale-upFacile production for further research

Elucidation of Undiscovered Biological Mechanisms (Non-Clinical)

While the broader class of benzofurans is known for a wide spectrum of biological activities—including anti-tumor, antibacterial, and anti-inflammatory properties—the specific mechanisms of action for this compound are not well-defined. nih.govresearchgate.net A significant challenge lies in moving beyond broad activity screening to a deep mechanistic understanding.

Future non-clinical research should focus on:

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific molecular targets (e.g., enzymes, receptors) with which the compound interacts.

Pathway Analysis: Investigating how the compound modulates specific cellular signaling pathways. For instance, derivatives of the closely related 2,3-dihydrobenzofuran-2-one scaffold have been shown to be potent inhibitors of prostaglandin (B15479496) synthesis. nih.gov

Ion Channel Modulation: Given that spiro-oxindole compounds incorporating the this compound moiety have been investigated as sodium channel blockers, a key research avenue is to determine if the parent compound itself has any intrinsic activity on sodium or other ion channels. google.com This could reveal its potential as a modulator of neuronal or muscular activity.

Rational Design of Derivatives with Tuned Properties (non-clinical)

The this compound scaffold is a promising starting point for the rational design of new molecules with tailored properties. Structure-activity relationship (SAR) studies have shown that the biological activity of benzofuran (B130515) derivatives is highly dependent on the nature and position of substituents on both the aromatic and heterocyclic rings. rsc.org

Future efforts in this area should involve:

Targeted Modifications: Systematically modifying the core structure by introducing various functional groups at different positions. For example, the introduction of halogens into the benzofuran structure has been shown to yield compounds with significant antifungal and antibacterial activity. researchgate.net

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to optimize potency and other molecular attributes without drastically changing the structure.

Computational Modeling: Using computational chemistry to predict how structural modifications will affect the compound's interaction with a specific biological target, thereby guiding synthetic efforts towards more promising derivatives. Research has already utilized Density Functional Theory (DFT) to study the structures of related benzofuran compounds. researchgate.netresearchgate.net

Design StrategyExample ModificationPotential Outcome
Targeted SubstitutionIntroduction of halogens (e.g., chlorine, bromine)Enhanced antimicrobial or anti-inflammatory activity. nih.govresearchgate.net
Side-Chain VariationAddition of ether-linked side chainsModulation of cytotoxicity and antiviral activity. researchgate.net
Core Scaffold AlterationSynthesis of spiro-derivativesCreation of novel compounds with unique 3D structures and biological profiles. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Discovery (non-clinical)

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. These technologies can be applied to accelerate the exploration of this compound and its chemical space.

Key opportunities include:

Predictive Modeling: Training AI/ML models on existing data from benzofuran derivatives to predict the biological activities, physicochemical properties, and potential toxicity of novel, unsynthesized analogues.

De Novo Design: Employing generative AI models to design entirely new derivatives of this compound that are optimized for binding to a specific biological target or for possessing a desired set of properties.

Synthesis Route Prediction: Using ML algorithms to analyze vast reaction databases and predict the most efficient and sustainable synthetic routes for the parent compound and its novel derivatives, addressing a key challenge outlined in section 8.1.

Exploration of New Application Areas for this compound

The inherent structural features of this compound suggest its potential utility extends beyond currently explored areas. Future research should aim to uncover novel applications for this compound and its derivatives.

Potential new areas for exploration include:

Agrochemicals: The parent compound is structurally related to carbofuran (B1668357) phenol (B47542), a metabolite of the pesticide carbofuran. nih.gov This suggests that derivatives could be designed and screened for novel herbicidal, insecticidal, or fungicidal properties, focusing on high efficacy and improved environmental safety profiles.

Materials Science: The rigid, heterocyclic structure could be incorporated into polymers or other materials to impart specific properties, such as thermal stability, UV resistance, or unique optical characteristics.

Neuroprotective Agents: Given the link to sodium channel modulation, there is a rationale for investigating the compound and its derivatives for neuroprotective effects in non-clinical models of ischemic conditions or neurodegenerative diseases. google.com

Cosmeceuticals: The phenolic hydroxyl group suggests potential antioxidant properties. Research could explore its efficacy as an active ingredient in skincare formulations, following the use of other benzofurans in treating skin conditions. rsc.org

Q & A

Q. What are effective synthetic routes for 3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-ol?

A one-pot pseudo three-component method has been demonstrated for synthesizing structurally analogous benzofuran derivatives. For example, 3-alkoxy-substituted benzofurans (e.g., 3k, 3l, 3m) were synthesized via cyclocondensation reactions, achieving yields of 52–70%. Key steps include optimizing reaction temperature, solvent (e.g., ethanol), and catalyst selection. Characterization via 1H^1H- and 13C^{13}C-NMR confirmed regiospecific alkoxy substitution patterns .

Q. How can the crystal structure of this compound be determined?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is widely employed for small-molecule structural resolution. SHELX integrates tools for handling twinned data and high-resolution refinement, critical for resolving dihydro-benzofuran stereochemistry. For macromolecular analogs, SHELXPRO interfaces with refinement pipelines .

Q. What safety precautions are necessary when handling this compound?

Safety data for structurally related dihydrobenzofurans indicate hazards including skin/eye irritation (H315, H319) and respiratory toxicity (H335). Mitigation involves using PPE, ensuring ventilation (P271), and avoiding inhalation (P260). Consult safety sheets for specific handling protocols .

Q. How is purity assessed during synthesis?

Chromatographic techniques (TLC, HPLC) combined with 1H^1H-NMR are standard. For example, in benzofuran derivatives, alkoxy substituents produce distinct aromatic proton splitting (δ 6.5–7.5 ppm). Discrepancies in integration ratios may indicate unreacted starting materials or byproducts .

Advanced Research Questions

Q. How can contradictory NMR data for diastereomeric products be resolved?

Diastereomers arising from stereochemical ambiguity in dihydro-benzofuran systems require advanced NMR analysis (e.g., 1H^1H-1H^1H COSY, NOESY) to distinguish axial/equatorial substituents. For example, coupling constants (JJ) in 1H^1H-NMR (e.g., J=3.76HzJ = 3.76 \, \text{Hz} for furan protons) and 13C^{13}C-NMR chemical shifts (e.g., δ 70–82 ppm for ether linkages) help assign stereochemistry .

Q. What catalytic mechanisms enable Friedel–Crafts functionalization of dihydrobenzofurans?

Lithium bis(trifluoromethanesulfonimide) catalyzes Friedel–Crafts alkylation of oxetanols with arenes (e.g., orcinol), proceeding via oxonium ion intermediates. Stereoselectivity is influenced by solvent polarity (e.g., chloroform) and counterion effects (e.g., tetrabutylammonium hexafluorophosphate) .

Q. How do computational tools predict physicochemical properties of this compound?

Platforms like ACD/Labs Percepta use QSPR models to estimate logP, solubility, and pKa. For benzofuran derivatives, predicted data (e.g., ESI-HRMS) must be validated against experimental spectra (e.g., [M+Na]+ ion matches within 0.5 ppm) .

Q. What strategies address low yields in multi-step benzofuran synthesis?

Optimize stepwise protection/deprotection. For example, p-methoxybenzyl (PMB) groups in tetrahydrofurodioxoles (e.g., compound 3) enhance regioselectivity during glycosylation. Yields improve with controlled reaction times (e.g., 8 h at 80°C for acid hydrolysis) .

Q. How are dihydrobenzofurans applied in medicinal chemistry pipelines?

Analogous compounds like Motesanib (a VEGFR inhibitor) demonstrate structure-activity relationships (SAR) where dihydro-benzofuran scaffolds enhance kinase binding. IC50_{50} values (2–6 nM) highlight the role of hydrophobic substituents in potency .

Q. What crystallographic challenges arise in resolving dihydrobenzofuran derivatives?

Twinning and low-resolution data complicate refinement. SHELXD/SHELXE enable experimental phasing for challenging crystals. For example, pseudo-merohedral twinning in benzopyrano-furan systems requires careful handling of HKLF5 format data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.